Bis(1,3-dithian-2-yl)methane-d
CAS No.: 31401-53-3
Cat. No.: VC20789401
Molecular Formula: C9H16S4
Molecular Weight: 253.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31401-53-3 |
---|---|
Molecular Formula | C9H16S4 |
Molecular Weight | 253.5 g/mol |
IUPAC Name | 2-deuterio-2-(1,3-dithian-2-ylmethyl)-1,3-dithiane |
Standard InChI | InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2/i8D |
Standard InChI Key | DCJKPLNHQJEQOL-BNEYPBHNSA-N |
Isomeric SMILES | [2H]C1(SCCCS1)CC2SCCCS2 |
SMILES | C1CSC(SC1)CC2SCCCS2 |
Canonical SMILES | C1CSC(SC1)CC2SCCCS2 |
Introduction
Structural Characteristics and Chemical Identity
Bis(1,3-dithian-2-yl)methane-d (CAS: 31401-53-3) is a deuterated derivative of bis(1,3-dithian-2-yl)methane. The compound features two 1,3-dithiane rings connected by a methylene bridge, with one hydrogen atom replaced by deuterium (a stable isotope of hydrogen). The molecular formula is C₉H₁₅DS₄, indicating nine carbon atoms, fifteen hydrogen atoms, one deuterium atom, and four sulfur atoms .
The structure consists of two heterocyclic rings, each containing two sulfur atoms at positions 1 and 3. These sulfur-containing rings contribute to the compound's distinct chemical behavior, particularly its nucleophilic character. The deuterium atom, which differs from hydrogen in having an additional neutron, introduces valuable spectroscopic properties while maintaining similar chemical reactivity to the non-deuterated analog.
Physical and Chemical Properties
The physicochemical properties of bis(1,3-dithian-2-yl)methane-d provide insight into its behavior in various environments and applications. These properties are summarized in the following table:
Property | Value |
---|---|
Molecular Weight | 253.49 g/mol |
Density | 1.24 g/cm³ |
Boiling Point | 403.597°C at 760 mmHg |
Flash Point | 283.822°C |
Exact Mass | 253.02 |
Polar Surface Area (PSA) | 101.20 |
LogP | 3.76890 |
Index of Refraction | 1.625 |
The compound's relatively high boiling and flash points indicate significant thermal stability, while the LogP value of approximately 3.77 suggests moderate lipophilicity . This combination of properties influences its solubility profile, with the compound being more soluble in organic solvents than in aqueous media.
Spectroscopic Characteristics
Bis(1,3-dithian-2-yl)methane-d possesses unique spectroscopic properties that make it valuable in analytical chemistry and structural studies.
Nuclear Magnetic Resonance (NMR) Properties
The deuterium atom in bis(1,3-dithian-2-yl)methane-d significantly affects its NMR spectroscopic profile. Deuterium has different nuclear spin properties compared to hydrogen, resulting in distinctive spectral characteristics. In proton (¹H) NMR, the deuterated position appears as a significantly reduced signal or absence of signal compared to the non-deuterated analog, allowing researchers to track specific positions in complex molecules.
Mass Spectrometry Characteristics
In mass spectrometry analysis, bis(1,3-dithian-2-yl)methane-d exhibits a characteristic molecular ion peak at m/z 253, corresponding to its molecular weight . The fragmentation pattern reflects the structural features of the molecule, including the sulfur-containing heterocyclic rings and the deuterium-labeled methylene bridge.
Research Applications
Bis(1,3-dithian-2-yl)methane-d serves various scientific purposes across multiple disciplines. Its deuterium labeling makes it particularly valuable in specific research contexts.
Applications in Structural Analysis
The compound functions as an important tool in structural elucidation studies. The deuterium label provides a specific marker that can be followed through chemical transformations, allowing researchers to determine reaction mechanisms and pathways. This capability is particularly valuable in complex organic synthesis projects where understanding the fate of specific atoms is crucial.
Synthetic Organic Chemistry Applications
In synthetic organic chemistry, bis(1,3-dithian-2-yl)methane-d serves as a building block for more complex structures. The 1,3-dithiane moieties can function as protecting groups for carbonyl compounds and as nucleophilic reagents in various transformations. The deuterium label adds an additional dimension to these applications by providing a traceable marker throughout reaction sequences.
Mechanistic Studies
The deuterium label in bis(1,3-dithian-2-yl)methane-d makes it valuable for investigating kinetic isotope effects. By comparing reaction rates between deuterated and non-deuterated analogs, researchers can gain insights into reaction mechanisms, particularly those involving C-H bond cleavage. Such studies contribute to fundamental understanding of organic reaction pathways.
Comparative Analysis with Related Compounds
Understanding bis(1,3-dithian-2-yl)methane-d in the context of related compounds provides valuable perspective on its unique properties and applications.
Comparison with Non-Deuterated Analog
The non-deuterated version, bis(1,3-dithian-2-yl)methane, shares most chemical properties with its deuterated counterpart but lacks the spectroscopic advantages provided by the deuterium label. Both compounds feature similar reactivity patterns due to the 1,3-dithiane rings, but the deuterated version offers additional analytical capabilities.
Comparison with Other Deuterated Analogs
Bis(1,3-dithian-2-yl)methane-d is part of a broader family of deuterium-labeled compounds used in research. The bis-(1,3-Dithian-2-yl)methane-d2, which contains two deuterium atoms instead of one, represents another member of this family with even more pronounced isotopic effects in spectroscopic analyses.
Future Research Directions
The continued exploration of bis(1,3-dithian-2-yl)methane-d and related compounds promises to yield valuable insights in several areas.
Advanced Synthetic Applications
Further research into the synthetic utility of bis(1,3-dithian-2-yl)methane-d may reveal new applications in the preparation of complex organic molecules. Its ability to serve as both a nucleophilic reagent and a source of deuterium labeling could be leveraged in innovative ways for the synthesis of pharmaceuticals, natural products, and materials.
Analytical Method Development
The unique spectroscopic properties of bis(1,3-dithian-2-yl)methane-d suggest potential applications in the development of advanced analytical methods. Its distinctive NMR and mass spectrometry profiles could be utilized in the creation of new techniques for structural analysis and reaction monitoring.
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